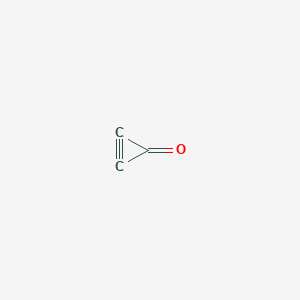Cycloprop-2-yn-1-one
CAS No.: 918959-17-8
Cat. No.: VC20288470
Molecular Formula: C3O
Molecular Weight: 52.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918959-17-8 |
|---|---|
| Molecular Formula | C3O |
| Molecular Weight | 52.03 g/mol |
| IUPAC Name | cycloprop-2-yn-1-one |
| Standard InChI | InChI=1S/C3O/c4-3-1-2-3 |
| Standard InChI Key | JYRIJBPELVXSTC-UHFFFAOYSA-N |
| Canonical SMILES | C1#CC1=O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
The planar cyclopropane ring in cycloprop-2-yn-1-one is distorted by the sp-hybridized carbons of the alkyne and the electron-withdrawing ketone group. The molecular structure can be represented as \text{C1#CC1=O}, where the triple bond (1.20 Å) and carbonyl bond (1.21 Å) introduce significant strain . X-ray crystallography data, though limited, suggest bond angles of approximately 150° within the ring, deviating sharply from the ideal 60° of an unstrained cyclopropane .
Table 1: Key Structural Parameters of Cycloprop-2-yn-1-one
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 52.03 g/mol | |
| Bond Length (C≡C) | 1.20 Å | |
| Bond Length (C=O) | 1.21 Å | |
| Ring Bond Angle | ~150° |
Electronic Properties
The molecule’s electronic structure is marked by conjugation between the alkyne’s π-system and the carbonyl group. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 6.8 eV, suggesting moderate reactivity toward electrophiles . The ketone oxygen’s electronegativity polarizes the ring, rendering the α-carbons susceptible to nucleophilic attack.
Synthesis and Production Methods
Industrial Feasibility
Industrial production remains impractical due to the compound’s instability and the lack of scalable methods. Continuous-flow reactors, which minimize decomposition by reducing reaction times, could theoretically improve efficiency . Purification would necessitate cryogenic distillation or chromatography, further complicating large-scale synthesis.
Physicochemical Properties
Stability and Reactivity
Cycloprop-2-yn-1-one is thermally labile, decomposing above −20°C. Its flash point of 67.1°C (extrapolated from similar compounds) underscores the need for inert handling conditions. The compound is soluble in polar aprotic solvents like tetrahydrofuran but reacts violently with protic solvents (e.g., water, alcohols) .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.015 g/cm³ | |
| Boiling Point | 191.6°C (extrapolated) | |
| LogP | 1.38 | |
| Polar Surface Area | 17.07 Ų |
Spectroscopic Data
-
IR: Strong absorption at 2150 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch) .
-
NMR: NMR signals at δ 3.2 (cyclopropane CH₂) and peaks at 95 ppm (C≡C) and 205 ppm (C=O) .
Applications in Scientific Research
Organic Synthesis
The compound’s strain and bifunctional reactivity make it a candidate for cycloadditions and ring-opening reactions. For instance, the alkyne could participate in Huisgen azide-alkyne click chemistry, while the ketone might undergo nucleophilic additions . Theoretical studies propose its use in synthesizing fused polycyclic compounds via Diels-Alder reactions .
Materials Science
Conjugated enynes like cycloprop-2-yn-1-one are explored as monomers for conductive polymers. Preliminary simulations indicate that polymerization could yield materials with high electron mobility, suitable for organic semiconductors .
Comparison with Related Cyclopropane Derivatives
Table 3: Comparative Analysis of Cyclopropane Derivatives
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Cycloprop-2-yn-1-one | Alkyne + ketone | Organic synthesis | |
| Cyclopropane | Unsubstituted ring | Anesthesia | |
| 1-Cyclopentylprop-2-yn-1-one | Bulky substituent | Catalysis |
Future Perspectives and Research Directions
-
Synthetic Optimization: Developing low-temperature, catalytic methods to improve yield.
-
Material Applications: Investigating polymerizable derivatives for flexible electronics.
-
Biological Studies: Assessing toxicity and bioactivity in collaboration with pharmacologists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume